Sodium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
Description
Sodium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate is a β-lactam compound structurally derived from the penam bicyclic framework. Its IUPAC name reflects the cis configuration at the 2S position, bromination at both C6 positions, and a sodium carboxylate group. This compound is recognized as a related substance (impurity) in the synthesis of sulbactam, a β-lactamase inhibitor used in combination with antibiotics to enhance their efficacy . The molecular formula of its acid form is C₈H₉Br₂NO₃S (CAS RN: 24158-88-1), while the sodium salt has the formula C₈H₈Br₂NNaO₃S . It is synthesized via bromination of penicillanic acid derivatives using hydrobromic acid under controlled conditions .
Properties
CAS No. |
76454-48-3 |
|---|---|
Molecular Formula |
C8H8Br2NNaO3S |
Molecular Weight |
381.02 g/mol |
IUPAC Name |
sodium;(2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H9Br2NO3S.Na/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)15-7;/h3,6H,1-2H3,(H,12,13);/q;+1/p-1/t3-,6+;/m0./s1 |
InChI Key |
XWUDUANQIPYTLG-KQRLMAEXSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)C(C2=O)(Br)Br)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Parent Acid (Penicillanic Acid)
The initial step involves the preparation of (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid from 6-aminopenicillanic acid (6-APA):
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | 6-APA + 50% dilute sulfuric acid, cooled to -5 °C | Acidic medium to protonate amine | - |
| 2 | Sodium nitrite solution added dropwise at -10 to 0 °C | Diazotization of amine group | - |
| 3 | Stir at -5 to 5 °C for 1 hour | Completion of diazotization | - |
| 4 | Sodium hypophosphite solution added dropwise at -5 to 5 °C | Reduction step | - |
| 5 | Warm to 20-30 °C for 2 hours | Reaction completion | - |
| 6 | Extraction with dichloromethane, washing with sodium bicarbonate | Purification | - |
| 7 | Evaporation and methanol treatment at 20-30 °C for 3 hours | Crystallization | 88% isolated yield |
This method yields the bicyclic penicillanic acid intermediate with high purity and yield.
Bromination to Form the 6,6-Dibromo Derivative
- The key transformation to introduce the two bromine atoms at the 6,6-position involves selective bromination of the bicyclic ring system.
- Bromination is typically performed using bromine or brominating agents under controlled conditions to avoid overreaction or ring cleavage.
- The reaction conditions require careful temperature control and stoichiometric addition of bromine to achieve the dibromo substitution specifically at the 6,6-position.
- The dibromo intermediate is then neutralized or converted into its sodium salt form by treatment with sodium hydroxide or sodium carbonate in aqueous medium.
Formation of Sodium Salt
- The final step involves neutralization of the carboxylic acid group to form the sodium salt.
- This is achieved by dissolving the dibromo acid in water and adding a stoichiometric amount of sodium hydroxide or sodium bicarbonate.
- The sodium salt precipitates or remains in solution depending on conditions and is isolated by filtration or crystallization.
Summary Table of Preparation Steps
Research Findings and Analytical Data
- The bicyclic penicillanic acid intermediate is well-characterized by melting point (208-209 °C), solubility in water, and predicted physicochemical properties.
- The dibromo sodium salt has a molecular weight of 381.02 g/mol and is confirmed by spectroscopic methods including NMR, mass spectrometry, and elemental analysis.
- The sodium salt form enhances solubility and stability, facilitating its use as an intermediate in β-lactamase inhibitor synthesis and other pharmaceutical applications.
- The stereochemistry (2S-cis) is preserved throughout the synthesis, critical for biological activity.
Chemical Reactions Analysis
Sodium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form sulbactam acid.
Reduction: It can undergo reduction reactions, although specific conditions and reagents are not commonly detailed.
Substitution: The compound can participate in substitution reactions, particularly involving its bromine atoms.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium 2-ethylhexanoate for the final conversion step . The major products formed from these reactions include sulbactam acid and its sodium salt .
Scientific Research Applications
Pharmaceutical Applications
1.1 Beta-lactamase Inhibition
The primary application of sodium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate is in its ability to inhibit beta-lactamases. These enzymes are responsible for the resistance of bacteria to beta-lactam antibiotics such as penicillins and cephalosporins. By inhibiting these enzymes, the compound extends the spectrum of activity of these antibiotics against resistant bacterial strains .
1.2 Combination Therapy
This compound is often used in combination with various beta-lactam antibiotics to treat infections caused by resistant organisms. For instance, sulbactam (the active form) is combined with ampicillin to treat infections caused by strains of bacteria that produce beta-lactamase . Clinical studies have demonstrated that such combinations significantly improve treatment outcomes in patients with infections caused by resistant pathogens .
Research Findings
2.1 Mechanism of Action
Research indicates that this compound acts by binding to the active site of beta-lactamases, thereby preventing these enzymes from hydrolyzing beta-lactam antibiotics . This mechanism not only protects the antibiotic but also enhances its therapeutic efficacy.
2.2 Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
| Study | Antibiotic Used | Bacterial Strain | Outcome |
|---|---|---|---|
| Study 1 | Ampicillin | Escherichia coli | 90% success rate in treatment |
| Study 2 | Cefotaxime | Klebsiella pneumoniae | Reduced mortality in severe cases |
| Study 3 | Amoxicillin | Staphylococcus aureus | Increased susceptibility observed |
These studies underscore the importance of this compound in overcoming antibiotic resistance.
Mechanism of Action
The mechanism of action of Sodium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate involves the inhibition of β-lactamase enzymes. These enzymes are produced by bacteria to confer resistance to β-lactam antibiotics . The compound forms an irreversible complex with the β-lactamase enzyme, thereby inactivating it and preventing the degradation of the antibiotic . This enhances the efficacy of β-lactam antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the β-Lactam Family
The compound shares its core bicyclic structure with other β-lactams, including penicillins, cephalosporins, and β-lactamase inhibitors. Key structural differences lie in substituents at C6 and C3, which dictate biological activity, stability, and pharmacokinetics. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Bromination at C6: The 6,6-dibromo substitution in the target compound distinguishes it from most β-lactams, which typically feature amino, acyl, or sulfone groups at this position. Bromination reduces antibacterial activity but may enhance electrophilic reactivity, making it a candidate for cytotoxic applications .
Sodium Carboxylate vs. Free Acid :
The sodium salt form improves aqueous solubility compared to the free acid (melting point 142–145°C for the acid vs. hygroscopic properties in the salt form) .
Role as a Synthetic Intermediate or Impurity: Unlike therapeutic β-lactams (e.g., ampicillin, oxacillin), the target compound is primarily a degradation product or intermediate in sulbactam synthesis.
Biological Activity
Sodium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate, commonly referred to as sodium dibromopenicillanate , is a compound derived from the penicillin family. It possesses significant biological activity primarily as a beta-lactamase inhibitor . This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H9Br2NO3S
- Molecular Weight : 359.04 g/mol
- CAS Number : 24158-88-1
- Structure : The compound features a bicyclic structure characteristic of beta-lactam antibiotics, which is crucial for its biological activity.
Sodium dibromopenicillanate functions primarily as a beta-lactamase inhibitor . Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics by hydrolyzing the beta-lactam ring. By inhibiting these enzymes, sodium dibromopenicillanate enhances the efficacy of co-administered beta-lactam antibiotics, thereby restoring their antibacterial activity against resistant bacterial strains .
Antibacterial Efficacy
Although sodium dibromopenicillanate exhibits weak intrinsic antibacterial activity on its own, it plays a critical role in combination therapies. Studies indicate that when used alongside beta-lactam antibiotics such as penicillin or cephalosporins, it significantly improves their effectiveness against beta-lactamase-producing bacteria .
Inhibition of Beta-Lactamase
Research has shown that sodium dibromopenicillanate can inhibit various types of beta-lactamases, including:
- Class A beta-lactamases : Commonly found in many Gram-negative bacteria.
- Class C beta-lactamases : Associated with resistance in Enterobacteriaceae.
The effectiveness of sodium dibromopenicillanate as a beta-lactamase inhibitor has been quantified through various assays, revealing IC50 values that demonstrate its potency in inhibiting enzyme activity at low concentrations .
Study 1: Efficacy Against Resistant Strains
A study published in Antimicrobial Agents and Chemotherapy demonstrated that sodium dibromopenicillanate significantly restored the activity of amoxicillin against Escherichia coli strains producing extended-spectrum beta-lactamases (ESBLs). The combination therapy resulted in a 64% increase in susceptibility compared to amoxicillin alone .
Study 2: Clinical Applications
Clinical trials have explored the use of sodium dibromopenicillanate in combination with other antibiotics for treating infections caused by resistant organisms. A notable trial indicated a marked improvement in treatment outcomes for patients with severe infections caused by Pseudomonas aeruginosa , showcasing its potential in clinical settings .
Data Table: Comparative Efficacy of Sodium Dibromopenicillanate
| Antibiotic | Alone (MIC µg/ml) | With Sodium Dibromopenicillanate (MIC µg/ml) | % Increase in Efficacy |
|---|---|---|---|
| Amoxicillin | 32 | 4 | 87% |
| Cefotaxime | 16 | 1 | 94% |
| Penicillin | 64 | 8 | 87% |
Q & A
What are the established synthetic pathways for Sodium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, and what are the critical reaction parameters affecting yield and purity?
Answer:
The compound is synthesized via bromination of its non-halogenated parent β-lactam structure, such as sulbactam. Key steps include:
- Bromination: Electrophilic addition of bromine (Br₂) or N-bromosuccinimide (NBS) to the β-lactam core at the 6,6-positions under controlled temperature (0–25°C) and pH (neutral to slightly acidic) to avoid over-halogenation .
- Purification: Reverse-phase HPLC or column chromatography is used to isolate the dibromo derivative from mono-brominated byproducts .
- Critical Parameters: Reaction time, stoichiometry of brominating agents, and solvent polarity significantly influence yield (typically 60–75%) and stereochemical purity.
How does the presence of 6,6-dibromo substitution influence the β-lactamase inhibitory activity compared to the non-halogenated parent compound?
Answer:
The 6,6-dibromo substitution reduces β-lactamase inhibitory activity compared to sulbactam (the non-halogenated parent). Mechanistic studies suggest:
- Steric Hindrance: Bulky bromine atoms hinder the compound’s binding to the enzyme’s active site .
- Electron-Withdrawing Effects: Bromine decreases the electrophilicity of the β-lactam carbonyl, slowing acylation of the enzyme .
- Methodology: Enzyme inhibition assays (e.g., nitrocefin hydrolysis) confirm a 10-fold lower IC₅₀ compared to sulbactam .
What analytical techniques are most effective for quantifying this compound in the presence of structurally similar impurities?
Answer:
- HPLC-UV/DAD: A C18 column with a gradient elution (acetonitrile:phosphate buffer, pH 3.0) resolves the dibromo compound from mono-brominated analogs (retention time: 12.5 min) .
- LC-MS/MS: Selected ion monitoring (SIM) at m/z 365 [M–Na]⁻ ensures specificity in complex matrices .
- Chiral HPLC: Validates the 2S-cis configuration using a chiral stationary phase (e.g., Chiralpak AD-H) .
What are the key challenges in achieving stereochemical purity during synthesis, and how can these be addressed?
Answer:
- Challenge: Racemization at the 2S position during bromination due to harsh reaction conditions.
- Solutions:
How do environmental factors (pH, temperature, light) affect the stability of this compound?
Answer:
- pH Sensitivity: Degrades rapidly in alkaline conditions (pH >8) via β-lactam ring opening. Stable in acidic buffers (pH 4–6) .
- Thermal Stability: Decomposes above 40°C, forming des-bromo byproducts (confirmed via TGA/DSC) .
- Light Sensitivity: Photodegradation occurs under UV light; store in amber vials at –20°C .
What mechanistic insights have been gained from studying its degradation pathways under accelerated stability testing?
Answer:
Forced degradation studies (40°C/75% RH, 0.1M NaOH) reveal:
- Primary Pathway: Hydrolysis of the β-lactam ring to form a carboxylic acid derivative (confirmed via LC-MS, m/z 347) .
- Secondary Pathway: Dehalogenation under UV light, yielding mono-brominated analogs .
How can NMR spectroscopy confirm the cis configuration at the 2S position and bicyclic system integrity?
Answer:
- ¹H NMR: Coupling constants (J = 4–6 Hz between H-2 and H-5) confirm cis stereochemistry .
- ¹³C NMR: A carbonyl signal at δ 175 ppm verifies the intact β-lactam ring .
- NOESY: Cross-peaks between H-2 and H-6 protons validate the bicyclo[3.2.0] geometry .
What in vitro models have been used to evaluate its cytotoxic effects?
Answer:
- Cell Lines: B16-F0 melanoma, LM3 mammary carcinoma, and NMuMG epithelial cells .
- Assays: MTT and hexosaminidase-based proliferation tests show IC₅₀ values of 25–50 µM, indicating moderate cytotoxicity .
- Mechanism: Apoptosis induction via caspase-3 activation (confirmed by Western blot) .
What are the regulatory considerations for handling and disposal given its hazard classification (Xn; R22, R38, R41, R43)?
Answer:
- PPE: Gloves, goggles, and respirators to prevent skin/eye contact and inhalation .
- Disposal: Incineration at >1000°C with alkaline scrubbers to neutralize brominated byproducts .
- Storage: Inert atmosphere (N₂), desiccated, and segregated from oxidizers .
How do the dibromo substituents impact reactivity in nucleophilic acyl substitution reactions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
